molecular formula C37H66O8 B1248816 Purpurenin

Purpurenin

Cat. No. B1248816
M. Wt: 638.9 g/mol
InChI Key: MFGFWXCTLLADHW-IBOOTRSHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Purpurenin is a polyketide.
Purpurenin is a natural product found in Annona purpurea with data available.

Scientific Research Applications

Cytotoxic Properties

Purpurenin, along with Purpurediolin, are cytotoxic acetogenins isolated from the seeds of Annona purpurea. They have shown potent cytotoxic activity against human solid tumor cell lines in vitro. These findings suggest their potential in cancer research and therapy, particularly in the development of anticancer drugs (Chávez & Mata, 1998).

Impact on Antifouling Applications

A study on zwitterionic modification of polyurethane membranes for enhancing anti-fouling properties discusses the use of polyurethane (PU) in biomedical applications. The study highlights the issue of biofouling on hydrophobic PU surfaces, which is a significant problem in biomedical applications. While this study does not directly involve Purpurenin, it underscores the importance of research in improving the biocompatibility and functionality of biomedical materials, a field where compounds like Purpurenin could potentially have applications (Liu et al., 2016).

Role in Plant Research and Agriculture

The effects of cytokinins on in vitro culture of Bauhinia purpurea were studied, aiming to develop a standard micropropagation protocol for plants. This research, focusing on the cultivation and propagation of Bauhinia purpurea, indicates the broader agricultural and botanical research contexts in which Purpurenin, as a compound from Annona purpurea, may be of interest (Singh, 2020).

Membrane Stability and CNS Effects

Research on the assessment of membrane stability, central nervous system depressant, and gut motility effects of Lablab purpureus seeds provides insights into the pharmacological activities of plants in the same family as Annona purpurea. The study explores the effects on membrane stability and CNS, areas relevant to pharmacological research where compounds like Purpurenin could potentially have implications (Roy et al., 2022).

properties

Product Name

Purpurenin

Molecular Formula

C37H66O8

Molecular Weight

638.9 g/mol

IUPAC Name

(2S)-4-[(8R,13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1S,6S)-1,6-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-8,13-dihydroxytridecyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C37H66O8/c1-3-4-8-16-29(38)18-11-13-20-31(40)33-22-24-35(44-33)36-25-23-34(45-36)32(41)21-14-12-19-30(39)17-10-7-5-6-9-15-28-26-27(2)43-37(28)42/h26-27,29-36,38-41H,3-25H2,1-2H3/t27-,29-,30+,31-,32+,33+,34+,35+,36+/m0/s1

InChI Key

MFGFWXCTLLADHW-IBOOTRSHSA-N

Isomeric SMILES

CCCCC[C@@H](CCCC[C@@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCC[C@@H](CCCCCCCC3=C[C@@H](OC3=O)C)O)O)O)O

Canonical SMILES

CCCCCC(CCCCC(C1CCC(O1)C2CCC(O2)C(CCCCC(CCCCCCCC3=CC(OC3=O)C)O)O)O)O

synonyms

purpurenin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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